Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features a 3-bromo-4-fluorophenyl substituent at the 4-position, a methyl group at the 6-position, and an ester moiety at the 5-position.
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRJJCZJSAAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
The conventional synthesis employs sulfuric acid (H₂SO₄) as a Brønsted acid catalyst. A representative procedure involves:
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Dissolving 3-bromo-4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in ethanol (20 mL).
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Adding concentrated H₂SO₄ (0.5 mL) dropwise while maintaining the reaction temperature at 80°C.
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Refluxing the mixture for 1–2 hours under vigorous stirring.
The acidic environment protonates the aldehyde, facilitating the formation of the iminium intermediate. Ethanol acts as both a solvent and a proton donor, enhancing reaction homogeneity.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature and poured onto crushed ice to precipitate the crude product. Neutralization with a saturated sodium bicarbonate solution follows, after which the solid is filtered and washed with cold ethanol. Final purification is achieved via recrystallization from a 9:1 ethanol-water mixture, yielding the target compound as a crystalline solid.
Table 1: Key Reaction Parameters for Traditional Synthesis
| Parameter | Value/Range | Role |
|---|---|---|
| Catalyst (H₂SO₄) | 0.5–1.0 mL | Protonates aldehyde, accelerates cyclization |
| Temperature | 80°C | Optimizes kinetic control |
| Reaction Time | 1–2 hours | Balances conversion and side reactions |
| Solvent | Ethanol | Dissolves reactants, moderates acidity |
| Yield | 65–75% | Typical for unoptimized conditions |
Advanced Catalytic Systems
Diisopropylethylammonium Acetate (DIPEAc)
Recent advances have introduced ionic liquids like DIPEAc as dual-function catalysts. These systems operate at room temperature, reducing energy input and side reactions.
Procedure:
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Combine 3-bromo-4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in acetonitrile (15 mL).
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Add DIPEAc (1.5 mmol) and stir the mixture at 25°C for 45 minutes.
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Quench with water (10 mL) and extract with ethyl acetate.
DIPEAc enhances the electrophilicity of the aldehyde while stabilizing intermediates through hydrogen bonding, achieving yields up to 88%.
Solvent-Free Mechanochemical Approaches
Grinding reactants in a ball mill with a catalytic amount of p-toluenesulfonic acid (PTSA) represents an eco-friendly alternative. This method eliminates solvent use and reduces reaction times to 30 minutes, albeit with slightly lower yields (70–78%).
Optimization Strategies
Temperature and Time Profiling
A study comparing reflux (80°C) vs. room-temperature conditions revealed:
Catalyst Loading Effects
Optimizing H₂SO₄ concentration to 0.7 mL per 10 mmol of aldehyde maximizes yield while minimizing decomposition. Excess acid promotes side reactions such as dimerization of the β-keto ester.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
13C NMR :
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl ring to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized phenyl derivatives, reduced amines, and substituted phenyl compounds.
Scientific Research Applications
Basic Information
- Chemical Name : Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- CAS Number : 312632-07-8
- Molecular Formula : C14H14BrFN2O3
- Molecular Weight : 357.17 g/mol
- Purity : Typically >95% in commercial preparations.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible activity against various diseases due to the presence of the tetrahydropyrimidine core, which is known to exhibit biological activity.
Case Studies
- Antitumor Activity : Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer models. The bromo and fluoro substituents may enhance the compound's interaction with biological targets.
The compound's unique functional groups may contribute to its biological activity. Studies have suggested that derivatives of tetrahydropyrimidines can act as enzyme inhibitors or modulators of signaling pathways.
Case Studies
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that modifications on the phenyl ring can significantly affect binding affinity and selectivity towards specific enzymes.
Synthesis and Development
The synthetic pathways leading to this compound have been optimized for yield and purity. The synthesis typically involves multi-step reactions starting from readily available precursors.
Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Starting material + Bromo/Fluoro reagents | Temperature-controlled reaction |
| 2 | Cyclization agents | Acid/base catalysis |
| 3 | Esterification | Reflux conditions |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups on the phenyl ring can interact with biological targets, leading to various biological responses. The tetrahydropyrimidine ring may also play a role in binding to enzymes or receptors, influencing the compound's overall activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Aryl Ring
Bromo vs. Fluoro vs. Chloro Derivatives
- 4-(3-Bromo-4-fluorophenyl) derivative: The combination of bromo (electron-withdrawing) and fluoro (high electronegativity) groups may enhance binding to hydrophobic pockets in biological targets. No direct bioactivity data is provided, but fluorinated DHPMs are reported to exhibit anti-tubercular activity .
- 4-(4-Bromophenyl) derivative (): Lacks the 4-fluoro substituent, reducing electronic complexity.
- 4-(4-Chlorophenyl) derivative () : Chlorine’s smaller atomic radius may reduce steric hindrance compared to bromine. Catalytic synthesis with DABCO2CuCl4 achieves high yields (92%) under solvent-free conditions .
Fluorophenyl Derivatives
- 4-(3,4-Difluorophenyl) derivative () : The dual fluorine atoms increase polarity and metabolic stability. This compound incorporates a methoxymethyl group at position 6, enhancing solubility compared to the methyl group in the target compound .
- 4-(2,4-Difluorophenyl) derivative () : Features a thioxo group and a phenyl substituent at position 1. The thioxo group may alter ring puckering dynamics, as analyzed via Cremer-Pople parameters .
Modifications at the 2-Oxo/Thioxo Position
- 2-Oxo derivatives (e.g., target compound) : The carbonyl group facilitates hydrogen bonding with biological targets, critical for enzyme inhibition.
- 2-Thioxo derivatives () : The thione group (C=S) increases lipophilicity and may enhance membrane permeability. For example, ethyl 4-(4-hydroxyphenyl)-2-thioxo derivatives exhibit altered crystal packing due to S···H interactions .
Substituents at the 6-Position
- 6-Methyl (target compound) : A common substituent that stabilizes the DHPM scaffold.
- 6-Bromomethyl () : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution). Ethyl 6-(bromomethyl)-4-(4-chlorophenyl) derivatives are intermediates for synthesizing thiazolo[3,2-a]pyrimidines .
Key Data Table
Biological Activity
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 312632-07-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.17 g/mol. The compound features a tetrahydropyrimidine core structure that is known for its pharmacological potential.
Mechanisms of Biological Activity
- Antitumor Activity : Research has indicated that compounds similar to ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor properties. These compounds often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. In particular, studies have shown that certain derivatives can inhibit both TopoIIα and TopoIIβ, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains. Its structural analogs have been studied for their efficacy against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .
- Anti-inflammatory Effects : Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have also been explored for their anti-inflammatory properties. These effects are thought to arise from the modulation of inflammatory pathways and cytokine production .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Matias-Barrios et al. investigated the activity of ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives against prostate cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through the activation of caspase pathways. This study highlights the potential of these compounds as novel anticancer agents .
Case Study: Antimicrobial Efficacy
In another research effort published by Shrestha et al., the antimicrobial efficacy of several pyrimidine derivatives was assessed against resistant bacterial strains. The findings revealed that ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited potent antibacterial activity comparable to standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this dihydropyrimidinone derivative?
Methodological Answer: The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. Microwave-assisted synthesis (MW) is preferred for improved yields and reduced reaction times. For example:
Q. Key Optimization Parameters :
| Factor | Conventional | Microwave |
|---|---|---|
| Time | 6–8 hours | 15–20 min |
| Yield | 70–80% | >90% |
| Purity | Moderate | High |
Q. How is the compound characterized structurally, and what spectroscopic markers are critical?
Methodological Answer:
- 1H NMR : Look for diagnostic signals:
- N–H protons (δ 9.5–10.5 ppm, broad singlet).
- Ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
- Aromatic protons (δ 6.8–7.5 ppm, split patterns depend on substituents) .
- X-ray crystallography : Resolve conformational ambiguities (e.g., boat vs. chair ring conformations) using SHELXL refinement .
Q. What preliminary biological activities have been reported for structurally related dihydropyrimidinones?
Methodological Answer: Dihydropyrimidinones are screened for antimicrobial, antitumor, and antitubercular activity. For example:
- Antitubercular activity : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show IC₅₀ values <10 µg/mL against M. tuberculosis H37Rv .
- Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., IC₅₀ ~20–50 µM for HeLa cells) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational discrepancies in the dihydropyrimidinone ring?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals the ring conformation (boat vs. chair). For example:
Q. How do substituents on the phenyl ring influence biological activity, and how can SAR be systematically analyzed?
Methodological Answer:
- Electron-withdrawing groups (Br, F) : Enhance antitubercular activity by improving membrane permeability .
- Hydrophobic substituents (e.g., CF₃) : Increase binding affinity to thymidine phosphorylase via hydrophobic pockets .
Q. SAR Table :
| Substituent | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 4-Fluoro | 8.2 µg/mL | M. tuberculosis |
| 3-Bromo-4-fluoro | Pending | N/A |
| 3,5-Bis(CF₃) | 12 µM | Thymidine phosphorylase |
Q. How can conflicting data on physicochemical properties (e.g., melting point, LogP) be reconciled?
Methodological Answer:
Q. What strategies address low yields in scaled-up syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
